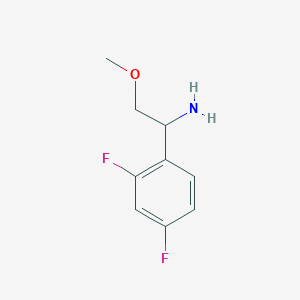
5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)triazolidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-915. TAK-915 belongs to a class of compounds known as positive allosteric modulators of GABA-A receptors.
Scientific Research Applications
Antitumor and Antimicrobial Applications
- The research on related compounds demonstrates a broad spectrum of antitumor activities, with some derivatives showing curative activity against leukemia, indicating potential for cancer therapy. For example, studies on imidazotetrazines have shown that they may act as prodrugs, modifying acyclic triazenes to exert antitumor effects (Stevens et al., 1984).
- Novel triazole derivatives have been synthesized and tested for their antimicrobial activities, with some showing good to moderate activities against test microorganisms. This suggests a potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Characterization of Novel Compounds
- The synthesis of new hybrid molecules incorporating azole moieties and their biological activities investigation showcases the chemical versatility and potential biological relevance of compounds structurally related to "5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)triazolidine-4-carboxamide." These compounds exhibit antimicrobial, antilipase, and/or antiurease activities, underscoring their significance in medicinal chemistry (Ceylan et al., 2014).
Antioxidant Properties
- Research into triazole derivatives has also explored their antioxidant properties, indicating potential applications in protecting against oxidative stress, which is linked to various diseases (Bekircan et al., 2008).
Novel Anticancer Agents
- The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents point towards the therapeutic potential of these compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-14-6-2-5-13(9-14)16-17(22-23-21-16)18(24)20-15-8-7-11-3-1-4-12(11)10-15/h2,5-10,16-17,21-23H,1,3-4H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNKBAXKQSILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3C(NNN3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590934 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
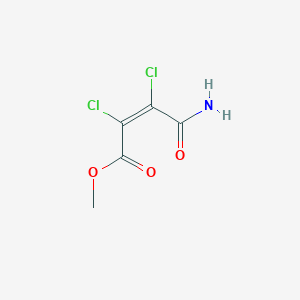

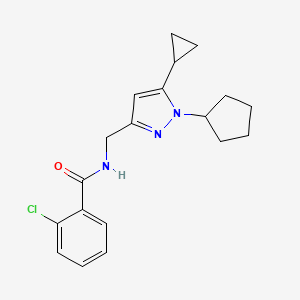

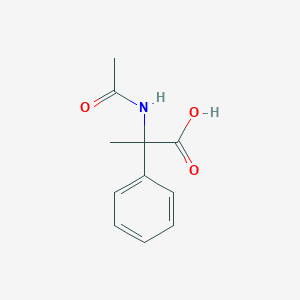
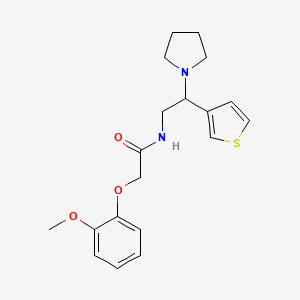
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)


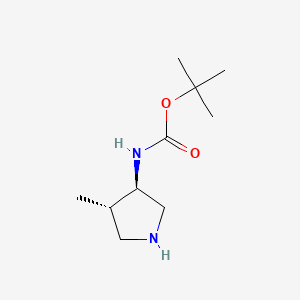
![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)
